

# Application Notes and Protocols: [Asp371]Tyrosinase (369-377) in Melanoma Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                         |           |
|----------------------|-----------------------------------------|-----------|
| Compound Name:       | [Asp371]-Tyrosinase (369-377),<br>human |           |
| Cat. No.:            | B612788                                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# Introduction

Tyrosinase, a key enzyme in melanin synthesis, is a well-established tumor-associated antigen expressed in the majority of melanoma cases. The peptide epitope spanning amino acids 369-377 of tyrosinase has been identified as a target for cytotoxic T lymphocytes (CTLs). A post-translationally modified version of this peptide, [Asp371]-Tyrosinase (369-377), with the sequence YMDGTMSQV, has demonstrated enhanced immunogenicity and binding to the HLA-A\*02:01 allele. This document provides detailed application notes and protocols for researchers engaged in the development of melanoma vaccines targeting this specific epitope.

# **Data Presentation**

Table 1: In Vitro Immunogenicity of [Asp371]-Tyrosinase (369-377)

| Parameter                             | Value     | Cell Line | Reference |
|---------------------------------------|-----------|-----------|-----------|
| HLA-A*0201 Binding<br>Affinity (IC50) | 1.2 μg/ml | T2 cells  | [1]       |



Table 2: T-Cell Responses to Tyrosinase (369-377)

**Peptide Vaccines in Clinical Trials** 

| Clinical<br>Trial Phase | Number of Patients                    | Vaccine<br>Compositio<br>n                          | T-Cell<br>Response<br>Rate                                                   | Assay Used                                           | Reference |
|-------------------------|---------------------------------------|-----------------------------------------------------|------------------------------------------------------------------------------|------------------------------------------------------|-----------|
| Phase II                | 18 (16 with<br>metastatic<br>disease) | Tyrosinase<br>peptides +<br>GM-CSF                  | 4/18 (22%) patients showed induction of tyrosinase- reactive T- cells        | ELISPOT                                              | [2]       |
| Phase I/II              | 6 patients                            | Combination of peptides (MART-1, tyrosinase, gp100) | 2/6 (33%) patients showed a T- cell response against the tyrosinase peptide  | In vitro stimulation and measurement of CTL activity | [3]       |
| Phase II                | 42 patients                           | gp100 and<br>tyrosinase<br>peptides                 | 37/42 (88%)<br>by tetramer<br>assay; 33/38<br>(87%) by<br>ELISA              | Tetramer and<br>ELISA                                | [4]       |
| Phase I                 | 15 patients<br>(1.5 mg dose)          | Xenogeneic<br>tyrosinase<br>DNA vaccine             | 6/15 (40%)<br>showed a<br>tyrosinase-<br>reactive<br>CD8+ T-cell<br>response | Tetramer or ICS                                      | [5]       |

# **Experimental Protocols**

**Protocol 1: HLA-A\*0201 Binding Assay Using T2 Cells** 



Objective: To determine the binding affinity of the [Asp371]-Tyrosinase (369-377) peptide to HLA-A\*0201 molecules.

### Materials:

- T2 cells (TAP-deficient, HLA-A\*0201 positive)
- [Asp371]-Tyrosinase (369-377) peptide (YMDGTMSQV)
- Control peptides (high and low affinity for HLA-A\*0201)
- Human β2-microglobulin
- FITC-conjugated anti-HLA-A2 monoclonal antibody (e.g., BB7.2)
- Serum-free cell culture medium (e.g., AIM-V)
- Phosphate-buffered saline (PBS)
- Fetal bovine serum (FBS)
- 96-well round-bottom plates
- · Flow cytometer

### Procedure:

- Culture T2 cells in complete RPMI-1640 medium.
- On the day of the assay, wash the T2 cells and resuspend them in serum-free medium.
- Prepare serial dilutions of the [Asp371]-Tyrosinase (369-377) peptide and control peptides in serum-free medium.
- In a 96-well plate, add 1 x 105 T2 cells per well.
- Add the diluted peptides to the respective wells. Include a no-peptide control.
- Add human β2-microglobulin to each well to a final concentration of 5 µg/ml.



- Incubate the plate at 37°C in a 5% CO2 incubator for 18 hours.
- After incubation, wash the cells twice with cold PBS containing 2% FBS to remove unbound peptide.
- Resuspend the cells in PBS with 2% FBS.
- Add FITC-conjugated anti-HLA-A2 antibody and incubate for 30 minutes on ice, protected from light.
- Wash the cells twice with cold PBS with 2% FBS.
- Resuspend the cells in PBS and acquire data on a flow cytometer.
- Analyze the mean fluorescence intensity (MFI) of HLA-A2 expression. The increase in MFI
  correlates with peptide binding.
- Calculate the half-maximal binding concentration (IC50) from the dose-response curve.

# **Protocol 2: IFN-y ELISpot Assay**

Objective: To quantify the frequency of [Asp371]-Tyrosinase (369-377)-specific IFN-y-secreting T cells.

### Materials:

- ELISpot plates (PVDF membrane)
- · Anti-human IFN-y capture antibody
- Biotinylated anti-human IFN-y detection antibody
- Streptavidin-HRP
- Substrate solution (e.g., AEC or BCIP/NBT)
- Peripheral blood mononuclear cells (PBMCs) from vaccinated individuals or in vitro stimulated cultures



- [Asp371]-Tyrosinase (369-377) peptide
- Positive control (e.g., PHA or anti-CD3 antibody)
- Negative control (irrelevant peptide)
- Complete RPMI-1640 medium
- Fetal bovine serum (FBS)
- PBS and PBS-Tween20 (PBST)

#### Procedure:

- Coat the ELISpot plate with anti-human IFN-y capture antibody overnight at 4°C.
- Wash the plate with sterile PBS.
- Block the plate with complete RPMI-1640 medium containing 10% FBS for 2 hours at 37°C.
- Prepare responder cells (PBMCs) at a concentration of 2-5 x 105 cells per well.
- Add the responder cells to the wells.
- Add the [Asp371]-Tyrosinase (369-377) peptide (final concentration typically 1-10 μg/ml), positive control, and negative control to the respective wells.
- Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
- Wash the plate with PBS and then with PBST.
- Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
- Wash the plate with PBST.
- Add streptavidin-HRP and incubate for 1 hour at room temperature.
- Wash the plate with PBST and then PBS.



- Add the substrate solution and monitor spot development.
- Stop the reaction by washing with distilled water.
- · Allow the plate to dry completely.
- Count the spots using an ELISpot reader.

# Protocol 3: Chromium-51 (51Cr) Release Cytotoxicity Assay

Objective: To measure the cytotoxic activity of [Asp371]-Tyrosinase (369-377)-specific CTLs against target cells.

### Materials:

- Effector cells: [Asp371]-Tyrosinase (369-377)-specific CTL line.
- Target cells: HLA-A\*0201-positive cells (e.g., T2 cells or melanoma cell line).
- Sodium chromate (Na<sub>2</sub><sup>51</sup>CrO<sub>4</sub>)
- [Asp371]-Tyrosinase (369-377) peptide
- Complete RPMI-1640 medium
- Fetal bovine serum (FBS)
- 96-well round-bottom plates
- Gamma counter
- Lysis buffer (e.g., 1% Triton X-100)

### Procedure:

Label the target cells with 51Cr by incubating 1 x 106 cells with 100 μCi of Na<sub>2</sub><sup>51</sup>CrO<sub>4</sub> for 1-2 hours at 37°C.



- Wash the labeled target cells three times with complete medium to remove unincorporated 51Cr.
- Resuspend the target cells at 1 x 105 cells/ml.
- If using T2 cells as targets, pulse them with the [Asp371]-Tyrosinase (369-377) peptide (1-10 μg/ml) during the labeling step.
- Plate 1 x 104 target cells in each well of a 96-well round-bottom plate.
- Prepare serial dilutions of the effector cells to achieve various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
- Add the effector cells to the wells containing the target cells.
- · Set up control wells:
  - Spontaneous release: Target cells with medium only.
  - Maximum release: Target cells with lysis buffer.
- Centrifuge the plate at 100 x g for 3 minutes to facilitate cell contact.
- Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
- After incubation, centrifuge the plate at 500 x g for 5 minutes.
- Carefully collect the supernatant from each well.
- Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculate the percentage of specific lysis using the following formula: % Specific Lysis =
   [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous
   Release)] x 100

# **Visualizations**





Click to download full resolution via product page

Caption: Antigen presentation and T-cell activation pathway.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [Asp371]-Tyrosinase (369-377), human LKT Labs [lktlabs.com]
- 2. Phase 2 trial of vaccination with tyrosinase peptides and granulocyte-macrophage colonystimulating factor in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunologic and therapeutic evaluation of a synthetic peptide vaccine for the treatment of patients with metastatic melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Tyrosinase (Asp371) HLA-A\*0201 YMDGTMSQV SB-PEPTIDE [sb-peptide.com]
- 5. Immunologic responses to xenogeneic tyrosinase DNA vaccine administered by electroporation in patients with malignant melanoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: [Asp371]-Tyrosinase (369-377) in Melanoma Vaccine Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612788#asp371-tyrosinase-369-377-applications-in-melanoma-vaccine-development]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com